Cas no 27519-68-2 (4-Hydroxy-N-propylbenzamide)

4-Hydroxy-N-propylbenzamide is a synthetic organic compound characterized by its benzamide core structure substituted with a hydroxyl group at the para position and an N-propyl amide moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. Its hydroxyl group enhances solubility in polar solvents, while the propyl chain contributes to lipophilicity, making it a versatile building block for drug design. The compound’s stability under standard conditions and well-defined reactivity profile further support its utility in medicinal chemistry applications, particularly in the development of enzyme inhibitors or receptor modulators.
4-Hydroxy-N-propylbenzamide structure
4-Hydroxy-N-propylbenzamide structure
Product Name:4-Hydroxy-N-propylbenzamide
CAS No:27519-68-2
MF:C10H13NO2
MW:179.215722799301
CID:1431421
PubChem ID:7370146
Update Time:2025-10-30

4-Hydroxy-N-propylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-hydroxy-N-propyl-
    • BS-32207
    • EN300-6503655
    • CHEMBL397585
    • SCHEMBL166778
    • DB-113354
    • 27519-68-2
    • AKOS000207273
    • CBA51968
    • 4-hydroxy-N-propylbenzamide
    • CS-0205246
    • STK222160
    • F83003
    • 4-Hydroxy-N-propylbenzamide
    • Inchi: 1S/C10H13NO2/c1-2-7-11-10(13)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3,(H,11,13)
    • InChI Key: FOHAXXVIYAVXST-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)O)NCCC

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.3A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 372.9±25.0 °C at 760 mmHg
  • Flash Point: 179.3±23.2 °C
  • PSA: 49.33
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-Hydroxy-N-propylbenzamide Security Information

4-Hydroxy-N-propylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$64.00 2023-05-18
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Additional information on 4-Hydroxy-N-propylbenzamide

Comprehensive Guide to 4-Hydroxy-N-propylbenzamide (CAS No. 27519-68-2): Properties, Applications, and Industry Insights

4-Hydroxy-N-propylbenzamide (CAS No. 27519-68-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This benzamide derivative features a hydroxyl group at the para position and a propylamide side chain, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting metabolic disorders and inflammatory pathways, aligning with current trends in precision medicine.

The compound's molecular formula (C10H13NO2) and moderate polarity make it soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO), a frequently searched topic among laboratory technicians. Its melting point range of 145-148°C and stability under ambient conditions make it suitable for various industrial applications. Recent patent analyses reveal growing interest in using 4-Hydroxy-N-propylbenzamide as a building block for functional materials, especially in polymer modification and specialty coatings.

From a green chemistry perspective - a hot topic in 2024 searches - the synthesis of 27519-68-2 can be optimized using catalytic methods to reduce waste generation. Analytical techniques like HPLC purification and NMR characterization (common queries in academic forums) confirm its high purity (>98%), crucial for research reproducibility. The compound's structure-activity relationship (SAR) is being actively studied, particularly how the propyl chain length affects biological interactions - a subject trending in computational chemistry circles.

In material science applications, 4-Hydroxy-N-propylbenzamide demonstrates interesting crystallization behaviors, with polymorph studies showing different packing arrangements under varying conditions. This aligns with industry demand for tailored molecular assemblies, a frequently searched term in nanotechnology research. Safety data indicates it requires standard laboratory precautions, with proper ventilation being the most cited precaution in safety guidelines.

The global market for benzamide derivatives is projected to grow at 6.2% CAGR (2024-2030), with 27519-68-2 finding niche applications in electronic materials and controlled-release formulations. Analytical method development for this compound remains an active research area, particularly LC-MS detection protocols - a technique generating numerous method optimization queries in scientific communities. Proper storage in amber glass containers at 2-8°C maintains stability, as noted in recent stability studies.

Emerging research explores the compound's potential in supramolecular chemistry, where its hydrogen bonding capability enables interesting self-assembly properties. This connects to trending searches about molecular recognition and smart materials. Quality control protocols typically involve chromatographic purity checks and residual solvent analysis, addressing common quality assurance concerns in fine chemical production.

As regulatory landscapes evolve, proper documentation of 4-Hydroxy-N-propylbenzamide handling procedures becomes crucial for compliance with REACH regulations - a frequently updated search topic among chemical distributors. The compound's structure-property relationships continue to inspire research into modified benzamides, particularly for bioactive molecule design in medicinal chemistry applications.

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